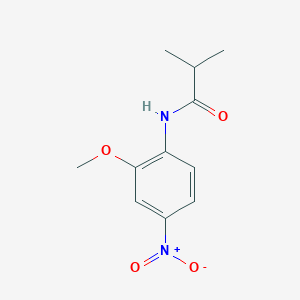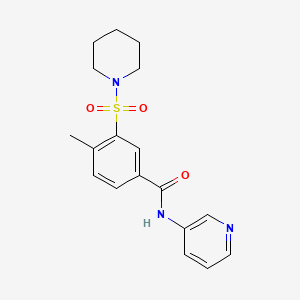
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide (MNPA) is a chemical compound that belongs to the class of amides. It is a yellow crystalline powder that is used in scientific research for its various applications. MNPA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide is not fully understood. However, it is believed to act as an acetylcholinesterase inhibitor. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter in the brain. By inhibiting this enzyme, N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide may increase the levels of acetylcholine, which can lead to improved cognitive function.
Biochemical and Physiological Effects:
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has been shown to have biochemical and physiological effects. In vitro studies have shown that N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide inhibits acetylcholinesterase activity in a dose-dependent manner. In vivo studies have shown that N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can improve cognitive function in animal models. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It can be used as a substrate for the development of new analytical methods. However, N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has some limitations. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide in scientific research. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can be used as a lead compound for the development of new acetylcholinesterase inhibitors for the treatment of Alzheimer's disease. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can also be used as a substrate for the development of new analytical methods for the determination of amides in different matrices. Further studies are needed to fully understand the mechanism of action and physiological effects of N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide.
Métodos De Síntesis
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide can be synthesized using different methods. One of the commonly used methods is the reaction between 2-methoxy-4-nitrobenzoyl chloride and 2-methylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has been used in scientific research for various applications. It has been used as a substrate for the development of new analytical methods for the determination of amides in different matrices. N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide has also been used in the synthesis of new compounds with potential biological activities.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7(2)11(14)12-9-5-4-8(13(15)16)6-10(9)17-3/h4-7H,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFVLNZMKRVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine](/img/structure/B4987840.png)
![1-[6-(mesityloxy)hexyl]-1H-imidazole](/img/structure/B4987858.png)
![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987865.png)
![8-bromo-3-propyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4987867.png)
![N-({[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4987874.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987883.png)
![3-({[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4987888.png)
![2-[(4-chlorophenyl)thio]-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4987895.png)
![2-methoxy-4-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4987898.png)


![N-(2-ethyl-6-methylphenyl)-2-[1-(2-furylmethyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4987919.png)
![4-methyl-N-[2-phenyl-2-(1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4987925.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4987955.png)